molecular formula C15H28N2O3 B8182802 tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate

tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B8182802
M. Wt: 284.39 g/mol
InChI Key: IXFTWRWVZCEWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group and a 4-hydroxypiperidinylmethyl side chain. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, or GPCR-targeted therapeutics .

Properties

IUPAC Name

tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-9-4-12(11-17)10-16-7-5-13(18)6-8-16/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFTWRWVZCEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Protection and Functionalization

  • Boc Protection : Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH or DMAP) to yield tert-butyl pyrrolidine-1-carboxylate.

  • C-3 Hydroxymethylation :

    • Directed lithiation at C-3 using LDA (lithium diisopropylamide) followed by quenching with formaldehyde introduces a hydroxymethyl group.

    • Reduction of the intermediate aldehyde (e.g., NaBH4) provides tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Bromination : The hydroxymethyl group is converted to bromomethyl using PBr3 in anhydrous dichloromethane, achieving tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate in ~85% yield.

Coupling with 4-Hydroxypiperidine

Nucleophilic Substitution

The brominated pyrrolidine derivative reacts with 4-hydroxypiperidine under basic conditions:

  • Base : N-Ethyl-N,N-diisopropylamine (DIEA) or K2CO3

  • Solvent : Ethanol or DMF

  • Conditions : Reflux (70–90°C) for 12–24 hours.

Example Procedure :
A mixture of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (5.0 mmol), 4-hydroxypiperidine (6.0 mmol), and DIEA (10 mmol) in ethanol (20 mL) is refluxed for 18 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane) to isolate the product in 68–73% yield.

Alternative Pathways and Optimization

Reductive Amination Approach

An alternative strategy employs reductive amination between tert-butyl 3-formylpyrrolidine-1-carboxylate and 4-hydroxypiperidine:

  • Reducing Agent : NaBH3CN or NaBH(OAc)3

  • Solvent : Dichloroethane

  • Yield : ~60%.

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4-hydroxypiperidine using DIAD and PPh3:

  • Conditions : THF, 0°C to room temperature

  • Yield : 55–60%.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh efficiency, scalabilityRequires anhydrous conditions68–73%
Reductive AminationMild conditionsLow stereoselectivity55–60%
Mitsunobu ReactionStereochemical controlCostly reagents55–60%

Mechanistic Insights

Bromination Kinetics

The conversion of hydroxymethyl to bromomethyl proceeds via a two-step mechanism:

  • Protonation of the hydroxyl group by PBr3.

  • Nucleophilic displacement by bromide ion, forming the C–Br bond.

Substitution Reactivity

The nucleophilicity of 4-hydroxypiperidine’s nitrogen is enhanced under basic conditions, facilitating SN2 displacement of the bromide. Steric hindrance from the Boc group on pyrrolidine marginally slows the reaction but improves regioselectivity.

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale synthesis due to lower reagent costs.

  • Purification : Flash chromatography or recrystallization (ethyl acetate/hexane) ensures >95% purity.

  • Safety : Brominated intermediates require handling under inert atmospheres to prevent HBr release.

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated C–N coupling using Ir-based catalysts (e.g., Ir(ppy)3), achieving yields comparable to thermal methods (65–70%).

Flow Chemistry

Continuous-flow systems reduce reaction times (4–6 hours) and improve reproducibility by maintaining precise temperature control .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in a fully saturated compound .

Scientific Research Applications

Based on the search results, here's what is known about tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate:

General Information
this compound is a chemical compound with the CAS No. 1823224-43-6 . Its molecular formula is C15H28N2O3 and the molecular weight is 284.39 . Synonyms include this compound and 1-Pyrrolidinecarboxylic acid, 3-[(4-hydroxy-1-piperidinyl)methyl]-, 1,1-dimethylethyl ester .

Availability
One supplier is Hebei Beckman Biotechnology Co., Ltd. .

Potential Applications
While the search results do not directly specify the applications of this compound, they do provide some context clues:

  • Pharmaceutical Research: The compound contains pyrrolidine and piperidine moieties, which are common structural elements in pharmaceutical drugs .
  • Intermediate in Synthesis: The compound may be useful as an intermediate in the synthesis of other compounds .
  • Related Compounds: Search results mention related compounds such as "tert-butyl (s)-3-(amino methyl)-1-pyrrolidine carboxylate" and its applications in scientific research . Also mentions Moexipril Related Compound .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations that may lead to the formation of active metabolites .

Comparison with Similar Compounds

Key Observations :

  • Core Rings : The target compound and its analogs utilize piperidine or pyrrolidine scaffolds, which are common in bioactive molecules due to their conformational flexibility and hydrogen-bonding capabilities.
  • Substituents: The 4-hydroxypiperidinylmethyl group in the target compound distinguishes it from analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which features a pyridinyl-amino moiety . The hydroxyl group in the target compound may enhance water solubility compared to bromo- or methoxy-substituted derivatives .
  • Functionalization Potential: The hydroxyl group allows for derivatization (e.g., phosphorylation, glycosylation), whereas bromine in pyridine derivatives enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

  • Solubility : Hydroxyl-containing compounds (e.g., tert-Butyl 3-hydroxypiperidine-1-carboxylate) are expected to exhibit higher polarity and aqueous solubility compared to halogenated analogs like tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
  • Stability : The tert-butyl carbamate group in all listed compounds provides hydrolytic stability under basic conditions, protecting amine functionalities during synthesis .

Biological Activity

The compound tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate (CAS Number: 1552266-38-2) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of certain enzymes. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Basic Information

  • Molecular Formula: C13H26N2O3
  • Molecular Weight: 258.36 g/mol
  • Appearance: Yellow oil
  • Purity: >98% .

Structural Characteristics

The compound features a tert-butyl group, a pyrrolidine ring, and a hydroxypiperidine moiety, which contribute to its biological activity. The structure can be represented by the following SMILES notation: O=C(OC(C)(C)C)NCCCN1CCC(O)CC1 .

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound exhibit significant enzyme inhibition properties:

  • β-secretase Inhibition: The compound has been shown to inhibit β-secretase, an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. A related compound demonstrated an IC50 of 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition: Additionally, it acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which is crucial for enhancing cholinergic signaling in neurodegenerative conditions .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides. The protective mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α and the scavenging of free radicals .

Amyloid Aggregation Inhibition

The compound has shown potential in inhibiting amyloid aggregation. In studies involving Aβ 1-42, it achieved an 85% inhibition rate at a concentration of 100 μM, suggesting its utility in Alzheimer's disease prevention strategies .

In Vitro Studies

A series of experiments were conducted to evaluate the neuroprotective properties of related compounds:

  • Astrocyte Cell Viability: The viability of astrocytes treated with Aβ 1-42 was significantly improved with compound treatment.
  • Cytokine Levels: Reduced levels of TNF-α were observed in treated astrocytes compared to controls.

In Vivo Studies

In a scopolamine-induced model of Alzheimer’s disease in rats:

  • The treatment with related compounds resulted in decreased Aβ levels compared to control groups.
  • However, no significant differences were noted when compared to standard treatments like galantamine, suggesting further investigation into bioavailability is needed .

Table 1: Biological Activity Summary

Activity TypeMeasurementResult
β-secretase InhibitionIC5015.4 nM
Acetylcholinesterase InhibitionK_i0.17 μM
Amyloid Aggregation Inhibition% Inhibition at 100 μM85%
TNF-α ReductionCytokine LevelSignificant decrease

Table 2: Comparison with Other Compounds

Compound Nameβ-secretase IC50 (nM)Acetylcholinesterase K_i (μM)
tert-butyl 3-[hydroxypiperidin]15.40.17
GalantamineNot specifiedNot specified

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Protection of functional groups : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, as described in the synthesis of analogous compounds (e.g., tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate via benzoylation of hydroxyl groups) .
  • Coupling reactions : Introduce the 4-hydroxypiperidin-1-ylmethyl moiety via nucleophilic substitution or reductive amination. For example, methyl ester intermediates can be reduced to alcohols and further functionalized .
  • Purification : Flash column chromatography (e.g., hexane/EtOAc or CH2_2Cl2_2/MeOH gradients) is critical for isolating the pure product .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm regiochemistry and stereochemistry. For example, tert-butyl groups exhibit distinct singlet peaks at ~1.4 ppm in 1^1H NMR, while pyrrolidine and piperidine protons show splitting patterns dependent on substitution .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for Boc-protected intermediates .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • PPE : Wear fire-resistant clothing, gloves, and eye protection during synthesis, as recommended for structurally related tert-butyl piperidine/pyrrolidine derivatives .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine, CH2_2Cl2_2) during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Methodological Answer :
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonation or mesylation steps (e.g., methanesulfonyl chloride reactions in CH2_2Cl2_2) .
  • Catalyst screening : Test Lewis acids (e.g., DMAP) for acylation or coupling steps to enhance reaction rates .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates in multi-step syntheses .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer :
  • Chiral resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereocenters .
  • Protecting group strategy : Boc groups stabilize intermediates and prevent racemization during nucleophilic substitutions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer :
  • Purity checks : Re-purify the compound via column chromatography to remove impurities that distort NMR signals .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotational barriers) that cause splitting anomalies .
  • Cross-validation : Compare with literature data for structurally similar compounds (e.g., tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate) .

Q. What computational methods support structural analysis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate optimized geometries and NMR chemical shifts to validate experimental data .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-phase NMR results?

  • Methodological Answer :
  • Polymorphism : Solid-state structures (via X-ray crystallography) may differ from solution-phase conformers due to crystal packing effects. Use SHELX software for refinement and compare with solution data .
  • Dynamic effects : Rapid interconversion of conformers in solution (e.g., piperidine ring puckering) averages NMR signals, while crystallography captures static conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.